Trifluoromethyl benzenesulfonate

Cationic Ring-Opening Polymerization Poly(2-oxazoline)s Macromolecular Engineering

Researchers face a trade-off between reactive but unstable triflates and stable but slow tosylates for electrophilic trifluoromethylation or cationic polymerization. This aryl trifluoromethyl sulfonate resolves the dilemma. - **Performance edge:** Enables faster propagation in 2-oxazoline CROP than tosylate, with stability comparable to non-fluorinated analogs. - **Synthetic utility:** Practical one-pot trifluoromethoxylation/iodination of arenes; tunable electrophilicity via aryl substitution. - **Supply assurance:** Standard 1g-25g quantities available; immediate global shipment from BenchChem stock.

Molecular Formula C7H5F3O3S
Molecular Weight 226.17
CAS No. 1197209-25-8
Cat. No. B3089667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethyl benzenesulfonate
CAS1197209-25-8
Molecular FormulaC7H5F3O3S
Molecular Weight226.17
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)OC(F)(F)F
InChIInChI=1S/C7H5F3O3S/c8-7(9,10)13-14(11,12)6-4-2-1-3-5-6/h1-5H
InChIKeyUZPUXLRDLVOKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoromethyl Benzenesulfonate: Reagent Overview


Trifluoromethyl benzenesulfonate (CAS 1197209-25-8) is an aryl trifluoromethyl sulfonate reagent that serves as an electrophilic trifluoromethylating agent and a versatile sulfonate ester. The compound features a trifluoromethyl group attached to a benzenesulfonate moiety, imparting enhanced electrophilicity and leaving-group ability compared to non-fluorinated analogs. [1] Its primary synthetic utility arises from the trifluoromethyl sulfonate (triflate-like) ester linkage, enabling nucleophilic substitution reactions and, in specialized forms, functioning as a tunable counterion in polymerization. [2]

Trifluoromethyl Benzenesulfonate: Irreplaceable Reactivity


Substituting trifluoromethyl benzenesulfonate with non-fluorinated aryl sulfonates (e.g., tosylate) or more reactive triflates can lead to significant performance deviations. The trifluoromethyl group modulates both the electrophilicity of the sulfonate and the stability of the resulting ester. In cationic ring-opening polymerization (CROP), for instance, the use of a 4-(trifluoromethyl)benzenesulfonate counterion (fluorylate) uniquely combines the stability of tosylate with an enhanced propagation rate comparable to triflate. [1] Generic substitution with tosylate results in slower propagation, while substitution with triflate introduces stability and handling challenges. [1] Similarly, in trifluoromethoxylation reactions, simple aryl sulfonates lack the necessary electrophilic character to effectively transfer the OCF3 group. [2]

Trifluoromethyl Benzenesulfonate: Comparative Evidence


Initiator Efficiency: Fluorylate vs. Tosylate

In cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (EtOx), an initiator bearing a 4-(trifluoromethyl)benzenesulfonate counterion (fluorylate, TosCF3) demonstrated an enhanced propagation rate comparable to the corresponding triflate (TEGTf), while maintaining the stability of the tosylate (TEGTos). [1] The study directly compared three initiators: TEGTos (tosylate), TEGTf (triflate), and the fluorylate (TEG-TosCF3).

Cationic Ring-Opening Polymerization Poly(2-oxazoline)s Macromolecular Engineering

Electrophilic CF3 Donor: TFMS vs Togni/Umemoto

The trifluoromethyl cation-donating ability (TC+DA) of electrophilic trifluoromethylating reagents can be estimated by computing X–CF3 bond heterolytic dissociation enthalpies. While specific computational data for the parent compound is not available, the class of trifluoromethyl aryl sulfonates (TFMS) is positioned in the reagent landscape with reactivity tunable via substituent effects. [1] The electron-withdrawing trifluoromethyl group enhances electrophilicity compared to non-fluorinated aryl sulfonates. In contrast, Togni and Umemoto reagents represent more potent but less tunable electrophilic CF3 sources. [2]

Electrophilic Trifluoromethylation Reagent Design Computational Chemistry

Trifluoromethoxylation Utility: TFMS vs Alternatives

Trifluoromethyl aryl sulfonates (TFMS), including the target compound class, have been demonstrated as applicable reagents for the one-pot synthesis of o-iodo-aryl trifluoromethyl ethers (ArOCF3I) via a sequence of trifluoromethoxylation and iodination. [1] This methodology provides access to valuable ArOCF3 intermediates, which are challenging to prepare by other means. The reagent serves as a source of the electrophilic OCF3 group.

Trifluoromethoxylation Fluorine Chemistry Synthetic Methodology

Photoacid Generator for Advanced Photoresists

Triphenylsulfonium 3-trifluoromethylbenzenesulfonate is identified as a preferred photoacid generator (PAG) in chemically amplified resist compositions. [1] The patent discloses that sulfonate counterions bearing electron-withdrawing groups at the meta-position, such as 3-trifluoromethylbenzenesulfonate, generate strong acids and are particularly effective in providing high sensitivity and superior pattern profiles. [1] This specific derivative is highlighted among a list of PAGs for its ability to generate a strong acid while maintaining a dissolution inhibiting effect that yields high resolution.

Photolithography Chemically Amplified Resists Photoacid Generators

Trifluoromethyl Benzenesulfonate Applications


Well-Defined Poly(2-oxazoline) Synthesis

The 4-(trifluoromethyl)benzenesulfonate (fluorylate) counterion is uniquely suited for the cationic ring-opening polymerization (CROP) of 2-oxazolines when both high propagation rates and initiator stability are required. [1] It outperforms traditional tosylate initiators in terms of kinetics while avoiding the handling difficulties associated with triflates. [1]

ArOCF3 Ether Synthesis

Trifluoromethyl aryl sulfonates (TFMS) serve as practical reagents for the one-pot trifluoromethoxylation and iodination of arenes, providing access to o-iodo-aryl trifluoromethyl ethers. [1] This method offers a straightforward route to valuable intermediates for drug discovery and agrochemical development. [1]

Photoacid Generator for Photoresists

Derivatives such as triphenylsulfonium 3-trifluoromethylbenzenesulfonate are employed as photoacid generators (PAGs) in chemically amplified resists, enabling high-resolution patterning for semiconductor manufacturing. [1] The meta-trifluoromethyl substitution on the benzenesulfonate anion enhances acid strength and contributes to improved sensitivity and pattern fidelity. [1]

Tunable Electrophilic Trifluoromethylation

The compound's class of aryl trifluoromethyl sulfonates offers a modular platform for electrophilic trifluoromethylation. [1] The electrophilicity can be fine-tuned by altering the aryl substitution pattern, providing a complement to more aggressive reagents like Togni's or Umemoto's reagents for substrates sensitive to over-reaction. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trifluoromethyl benzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.